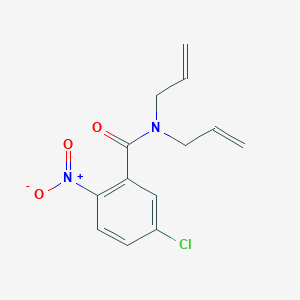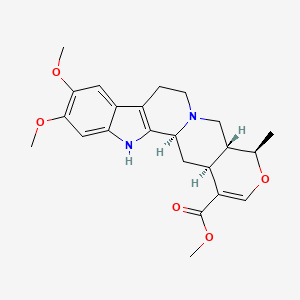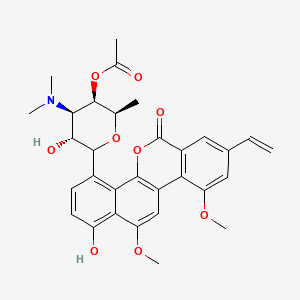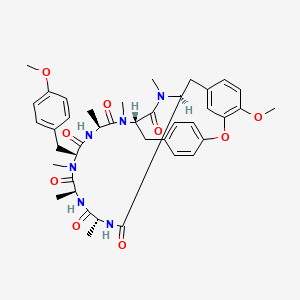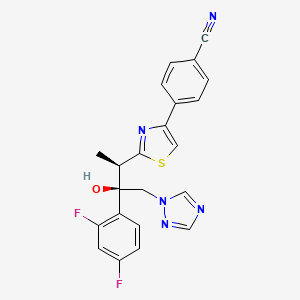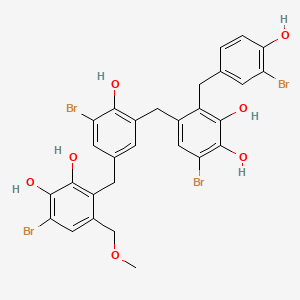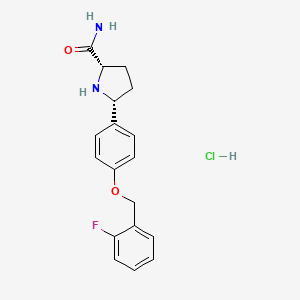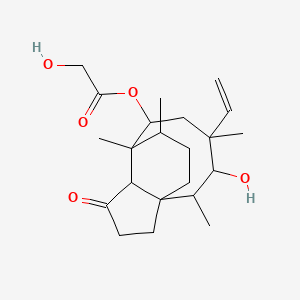
Pléuromutiline
Vue d'ensemble
Description
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate is a naturally occurring antibiotic compound derived from the basidiomycete fungus Clitopilus passeckerianus. It was first discovered in the 1950s and has since been recognized for its potent antibacterial properties, particularly against Gram-positive pathogens . [(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit .
Applications De Recherche Scientifique
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate and its derivatives have a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Pleuromutilin and its derivatives are antibacterial drugs that primarily target the peptidyl transferase component of the 50S subunit of ribosomes . This component plays a crucial role in protein synthesis in bacteria .
Mode of Action
Pleuromutilin inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit . This interaction prevents the binding of transfer RNA for peptide transfer , thereby inhibiting peptide bond formation . The pleuromutilin core interacts with the ribosomal nucleotides mainly through hydrophobic interactions, van der Waal forces, and hydrogen bonds with nucleotides of domain V of 23S rRNA .
Biochemical Pathways
Pleuromutilin belongs to the class of secondary metabolites known as terpenes, which are produced in fungi through the mevalonate pathway . Its synthetic bottleneck lies in the production of the precursor GGPP and the subsequent formation of the tricyclic structure, which is catalyzed by Pl-cyc, a bifunctional diterpene synthase . Two shunt pathways involving Pl-sdr and Pl-atf have also been identified .
Pharmacokinetics
It exhibits promising pharmacokinetic properties, including a half-life of 3.37 hours, a clearance rate of 0.35 L/h/kg, and an area under the plasma concentration-time curve (AUC) of 70.68 μg h/mL . These properties impact the bioavailability of the drug and its therapeutic efficacy.
Result of Action
The result of pleuromutilin’s action is the inhibition of bacterial protein synthesis, leading to the death of the bacteria . Pleuromutilin is active against typical and atypical bacteria that cause community-acquired pneumonia . It is also active against sexually transmitted pathogens and may have a role in the treatment of drug-resistant strains of N. gonorrhoeae and M. genitalium .
Action Environment
The action of pleuromutilin can be influenced by environmental factors. For instance, the tissue distribution of DPTM, a pleuromutilin derivative, showed that it was diffused into all tested tissues, especially into the intestine and lung . This suggests that the drug’s action, efficacy, and stability can be influenced by the environment in which it is administered.
Safety and Hazards
Orientations Futures
Given the rise of antibiotic-resistant organisms, the use of pleuromutilin may soon change. It may provide a valuable intravenous/oral monotherapy alternative to fluoroquinolones or macrolides for empiric treatment of patients with CABP, including cases of patients at risk for poor outcomes due to age or various comorbidities .
Analyse Biochimique
Biochemical Properties
Pleuromutilin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center of the bacterial ribosome, specifically the 50S subunit . This binding prevents the proper alignment of transfer RNA (tRNA) and messenger RNA (mRNA), thereby inhibiting peptide bond formation and protein synthesis. The interaction of pleuromutilin with the ribosome is highly selective, making it effective against bacterial cells while having minimal impact on eukaryotic cells .
Cellular Effects
Pleuromutilin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein synthesis, pleuromutilin prevents the bacteria from producing essential proteins required for their growth and survival . This action makes pleuromutilin an effective antibiotic against a wide range of bacterial pathogens.
Molecular Mechanism
At the molecular level, pleuromutilin exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding involves interactions with specific nucleotides within the ribosomal RNA, leading to the inhibition of peptide bond formation . The tricyclic core of pleuromutilin and its C14 side chain play a crucial role in its binding affinity and specificity. By preventing the proper alignment of tRNA and mRNA, pleuromutilin effectively halts protein synthesis, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pleuromutilin have been observed to change over time. The stability and degradation of pleuromutilin can influence its long-term effects on cellular function. Studies have shown that pleuromutilin remains stable under various conditions, allowing for sustained antibacterial activity . Prolonged exposure to pleuromutilin can lead to the development of bacterial resistance, which may reduce its effectiveness over time .
Dosage Effects in Animal Models
The effects of pleuromutilin vary with different dosages in animal models. At therapeutic doses, pleuromutilin effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, pleuromutilin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
Pleuromutilin is involved in various metabolic pathways, including its biosynthesis and degradation. The major metabolic pathway that deactivates pleuromutilin involves cytochrome P450 oxidation at specific positions within the molecule . This oxidation leads to the formation of less active metabolites, which are subsequently excreted from the body. The involvement of cytochrome P450 enzymes in pleuromutilin metabolism underscores the importance of considering potential drug interactions when using pleuromutilin in clinical settings .
Transport and Distribution
Within cells and tissues, pleuromutilin is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Pleuromutilin has been shown to accumulate in certain tissues, such as the lungs and intestines, where it exerts its antibacterial effects . The distribution of pleuromutilin within the body is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of pleuromutilin is primarily within the bacterial ribosome, where it exerts its inhibitory effects on protein synthesis . The targeting of pleuromutilin to the ribosome is facilitated by specific binding interactions with ribosomal RNA and proteins. These interactions ensure that pleuromutilin reaches its site of action and effectively inhibits bacterial protein synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of pleuromutilin involves several key steps, including the formation of its distinctive tricyclic core. The synthesis typically begins with the production of the precursor geranylgeranyl diphosphate (GGPP), followed by a series of cyclization and ring contraction reactions catalyzed by diterpene synthase enzymes . The synthetic route is complex and requires precise control of reaction conditions to achieve the desired stereochemistry and functional group placement .
Industrial Production Methods: Industrial production of pleuromutilin primarily relies on fermentation processes using the fungus Clitopilus passeckerianus. The fermentation broth is then subjected to extraction and purification steps to isolate pleuromutilin . Advances in synthetic biology have also enabled the heterologous expression of pleuromutilin biosynthetic genes in other microbial hosts, such as Aspergillus oryzae, to enhance production yields .
Analyse Des Réactions Chimiques
Types of Reactions: [(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification of pleuromutilin to create its semi-synthetic derivatives .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce ketones or aldehydes to alcohols.
Major Products: The major products formed from these reactions include semi-synthetic derivatives such as tiamulin, valnemulin, retapamulin, and lefamulin, which have enhanced antibacterial properties and improved pharmacokinetic profiles .
Comparaison Avec Des Composés Similaires
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate is unique among antibiotics due to its tricyclic diterpene structure and its specific mechanism of action. Similar compounds include:
Tiamulin: A semi-synthetic derivative used in veterinary medicine.
Valnemulin: Another veterinary antibiotic with a similar mechanism of action.
Retapamulin: A topical antibiotic for human use.
Lefamulin: The first pleuromutilin approved for systemic use in humans.
Compared to these compounds, pleuromutilin itself is the progenitor of this class of antibiotics and serves as the foundation for the development of its derivatives .
Propriétés
IUPAC Name |
(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZNJUXESFHSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-65-5 | |
| Record name | Pleuromulin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


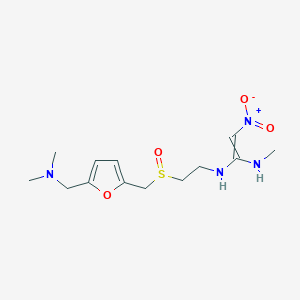
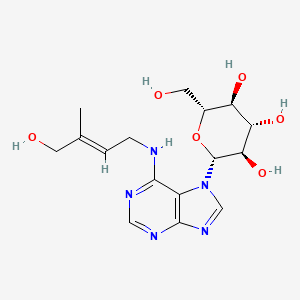
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1678813.png)
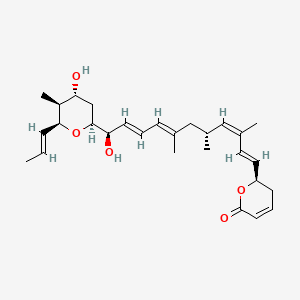
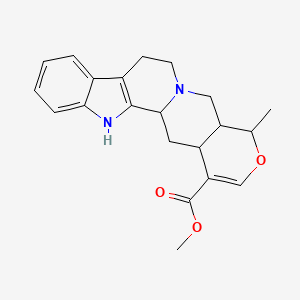
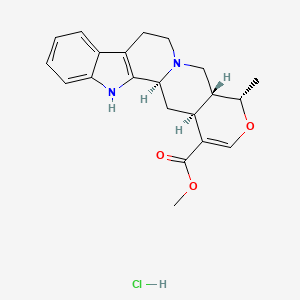
![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)
